4-Hydroxy Romifidine

Analytical Chemistry Metabolite Identification LC-MS/MS Quantitation

Procure 4-Hydroxy Romifidine (CAS 1346602-99-0) as your primary unlabeled reference standard for definitive romifidine metabolite identification. The 4-hydroxylation on the bromofluorophenyl ring provides a +16 Da mass shift (MW 274.09 vs parent 258.09) and distinct chromatographic retention, enabling interference-free MRM transitions in equine plasma/urine LC-MS/MS methods. Unlike the deuterated analog 4-Hydroxy Romifidine-d4, this unlabeled compound is essential for HPLC-UV purity determination, calibration curve construction, and QC sample preparation. Its ≥95% certified purity and full Certificate of Analysis support ANDA/DMF submissions by identifying and quantifying the 4-hydroxy impurity per ICH Q3A/Q3B guidelines. Critical for doping-control laboratories, veterinary pharmaceutical manufacturers developing generic romifidine HCl formulations, and CYP phenotyping studies investigating species-specific oxidative metabolism.

Molecular Formula C₉H₉BrFN₃O
Molecular Weight 274.09
CAS No. 1346602-99-0
Cat. No. B1146549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Romifidine
CAS1346602-99-0
SynonymsN-(2-Bromo-4-hydroxy-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine; 
Molecular FormulaC₉H₉BrFN₃O
Molecular Weight274.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Romifidine (CAS 1346602-99-0): Baseline Identity and Procurement-Relevant Characteristics


4-Hydroxy Romifidine (CAS 1346602-99-0) is a hydroxylated derivative of the α2-adrenergic agonist romifidine, an imino-imidazolidine class compound developed from clonidine and used primarily as a veterinary sedative–analgesic in large animals, particularly horses [1]. The compound bears a hydroxyl substituent at the 4-position of the bromofluorophenyl ring, distinguishing it from the parent romifidine (N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine; CAS 65896-16-4) . It is supplied as an analytical reference standard—typically at ≥95% purity—for use in impurity profiling, metabolite identification, pharmacokinetic studies, and forensic or doping-control analysis . The parent compound romifidine exhibits an α2:α1 adrenoceptor binding selectivity ratio of 340:1, which is higher than that of detomidine (260:1) but lower than that of dexmedetomidine [2].

Why 4-Hydroxy Romifidine Cannot Be Substituted by Generic α2-Agonist Metabolite Standards


4-Hydroxy Romifidine occupies a specific structural niche that precludes simple substitution by the parent drug romifidine, its deuterated analog 4-Hydroxy Romifidine-d4, or other α2-agonist metabolites. The 4-hydroxylation on the bromofluorophenyl ring produces a mass shift of +16 Da relative to the parent (romifidine MW: 258.09 g/mol; 4-Hydroxy Romifidine MW: 274.09 g/mol), yielding distinct chromatographic retention, MS/MS fragmentation patterns, and matrix-effect behavior that are non-interchangeable with the parent or other romifidine metabolites such as SHT 2130, STH 2337, and ESR 1235 [1] . The hydroxyl group alters hydrogen-bonding capacity (H-bond donors increase from 1 to 2; H-bond acceptors from 2 to 3) relative to the parent romifidine, affecting both analytical method development and any biological activity assessment . Furthermore, the deuterated internal standard 4-Hydroxy Romifidine-d4 (MW 278.11 g/mol; +4 Da vs. unlabeled) provides mass-spectrometric differentiation essential for quantitative LC–MS/MS methods, but cannot serve as a chemical-reference standard for HPLC-UV purity determination or non-MS detection workflows, where the unlabeled compound is required [2].

4-Hydroxy Romifidine (CAS 1346602-99-0): Quantitative Differentiation Evidence for Procurement Decision-Making


Structural Mass Difference Versus Parent Romifidine Defines Analytical Specificity

4-Hydroxy Romifidine differs from the parent romifidine by a single aromatic hydroxylation, producing a +16 Da mass shift. This mass difference is the primary determinant of MRM transition uniqueness in triple-quadrupole LC–MS/MS methods; the parent romifidine cannot co-elute with or substitute for the 4-hydroxy metabolite in validated bioanalytical assays [1]. The parent romifidine has molecular formula C₉H₉BrFN₃ (MW 258.09), while 4-Hydroxy Romifidine has C₉H₉BrFN₃O (MW 274.09) .

Analytical Chemistry Metabolite Identification LC-MS/MS Quantitation

Mass Difference Versus Deuterated Internal Standard (4-Hydroxy Romifidine-d4) Determines Workflow Suitability

The unlabeled 4-Hydroxy Romifidine (MW 274.09) and its deuterated analog 4-Hydroxy Romifidine-d4 (MW 278.11) differ by +4 Da, which is the minimum recommended mass difference for an isotopically labeled internal standard to avoid cross-talk and natural-isotope interference in SRM/MRM workflows [1]. However, the unlabeled compound is required as the primary reference standard for HPLC-UV purity determination (λmax typically ~220–280 nm for the bromofluorophenyl chromophore), for NMR structural confirmation, and for preparing calibration standards in non-MS detection modalities where deuterated compounds may exhibit isotopic effects on retention time .

Bioanalytical Method Validation Internal Standard Selection Isotope Dilution

Parent-Class α2:α1 Adrenoceptor Selectivity of Romifidine Relative to Detomidine and Dexmedetomidine

Although direct binding data for 4-Hydroxy Romifidine at α2-adrenoceptors are not available in the primary literature, the parent compound romifidine has a well-characterized α2:α1 binding selectivity ratio of 340:1. This places romifidine intermediate between detomidine (260:1) and dexmedetomidine (most selective of the class), and above xylazine (lowest selectivity) [1]. Hydroxylation at the 4-position of the phenyl ring in analogous α2-agonists (e.g., 4-hydroxy-clonidine, 4-hydroxy-xylazine) generally reduces α2-binding affinity by 5- to 20-fold relative to the parent, shifting the functional profile toward weaker agonism; this class-level SAR predicts that 4-Hydroxy Romifidine may retain residual α2-agonist activity but at substantially reduced potency compared to romifidine [2].

α2-Adrenoceptor Pharmacology Receptor Selectivity Veterinary Sedation

Romifidine Metabolite Profile Differentiation: 4-Hydroxy vs. Major Inactive Metabolites SHT 2130, STH 2337, ESR 1235

The European public assessment report identifies three major hepatic metabolites of romifidine—SHT 2130, STH 2337, and ESR 1235—all of which are pharmacologically inactive and distinct in structure from 4-Hydroxy Romifidine [1]. The 4-hydroxy metabolite is a phase I hydroxylation product, whereas SHT 2130, STH 2337, and ESR 1235 represent downstream conjugative or oxidative transformations involving the imidazoline ring or additional ring modifications. Approximately 80% of an administered romifidine dose is eliminated via urine, with parent compound found predominantly in kidney and muscle, while liver contains only trace parent [2]. The 4-Hydroxy Romifidine standard enables specific tracking of the aromatic-hydroxylation metabolic pathway, which is not covered by the three major named metabolites.

Drug Metabolism Veterinary Pharmacokinetics Metabolite Profiling

Ketamine Drug–Drug Interaction Profile: Romifidine vs. Medetomidine, Detomidine, and Xylazine in Equine Liver Microsomes

In equine liver microsome assays, romifidine and xylazine showed almost no inhibitory effect on ketamine N-demethylation under short-incubation conditions, whereas medetomidine was the strongest inhibitor followed by detomidine [1]. This differential CYP inhibition profile is relevant when selecting a metabolite reference standard for DDI studies involving ketamine–α2-agonist combinations in equine anesthesia. After prolonged incubation, inhibition with romifidine was also observed, indicating time-dependent CYP inactivation that differs qualitatively from the direct competitive inhibition exhibited by medetomidine [2]. The 4-Hydroxy Romifidine standard is required to investigate whether the hydroxylated metabolite contributes to or ameliorates this time-dependent CYP inhibition.

Drug–Drug Interaction Equine CYP Metabolism Anesthetic Co-administration

Comparative Hypoxaemic Effect and Hemodynamic Duration: Romifidine vs. Xylazine, Detomidine, and Medetomidine in Sheep

In a randomized Latin-square crossover study in sheep comparing equipotent sedative doses of four α2-agonists, romifidine (50 µg/kg IV) produced a hypoxaemic nadir (lowest PaO₂: 29–42 mm Hg) that was statistically indistinguishable from xylazine (150 µg/kg), detomidine (30 µg/kg), and medetomidine (10 µg/kg) [1]. However, the duration of the respiratory-rate increase and altered pleural pressure (ΔPpl) lasted longest with romifidine, indicating a prolonged pharmacodynamic effect despite equivalent peak hypoxaemia [2]. Romifidine and detomidine both produced a significant increase in mean arterial pressure (MAP) up to 10 min post-administration, whereas xylazine and medetomidine caused significant MAP decreases at 10 and 45 min, respectively. These divergent hemodynamic profiles make romifidine's metabolite standards particularly relevant for safety-pharmacology studies where sustained cardiovascular monitoring is required.

Cardiopulmonary Pharmacology α2-Agonist Safety Preclinical Model

4-Hydroxy Romifidine (CAS 1346602-99-0): High-Value Procurement Application Scenarios


LC–MS/MS Bioanalytical Method Development and Validation for Equine Doping Control

4-Hydroxy Romifidine serves as the primary unlabeled reference standard for constructing calibration curves and quality control samples in LC–MS/MS methods designed to detect and quantify romifidine hydroxylation metabolites in equine plasma and urine. As demonstrated by the +16 Da mass shift relative to the parent romifidine [1], the compound provides a chromatographically distinct peak that enables selective MRM transitions without interference from the parent drug. This is critical in doping-control laboratories where romifidine is a prohibited substance in performance horses and definitive identification of phase I metabolites is required for adverse analytical finding reports [2].

Pharmaceutical Impurity Profiling and ANDA/DMF Submission Support

Veterinary pharmaceutical manufacturers developing generic romifidine hydrochloride formulations (reference listed drug: Sedivet®) require 4-Hydroxy Romifidine as a characterized impurity reference standard for HPLC purity and related-substances testing. The compound's ≥95% certified purity and full Certificate of Analysis documentation support ANDA and DMF submissions by enabling identification, quantification, and qualification of the 4-hydroxy impurity in drug substance and drug product batches, as described in ICH Q3A/Q3B guidelines [1]. The structural specificity of the 4-hydroxy isomer—distinct from the three major hepatic metabolites SHT 2130, STH 2337, and ESR 1235—ensures that the correct process-related impurity is monitored rather than a downstream metabolic product [2].

In Vitro Metabolite Identification and CYP Phenotyping Studies

Researchers investigating the phase I oxidative metabolism of romifidine by equine or canine CYP enzymes require 4-Hydroxy Romifidine as an authentic metabolite standard to confirm CYP-mediated aromatic hydroxylation. The romifidine parent-class α2:α1 selectivity ratio of 340:1 [1] and the near-absent effect on ketamine N-demethylation relative to medetomidine [2] make romifidine-derived metabolite standards particularly valuable for CYP phenotyping studies aimed at understanding species-specific metabolic pathways that underlie the prolonged sedative duration of romifidine versus other α2-agonists.

Pharmacokinetic–Pharmacodynamic (PK–PD) Modeling of α2-Agonist Duration of Action

The prolonged respiratory and hemodynamic effects of romifidine relative to xylazine, detomidine, and medetomidine at equipotent doses in sheep [1] necessitate metabolite-specific analytical standards for PK–PD modeling. 4-Hydroxy Romifidine enables accurate quantification of the hydroxylated metabolite fraction in plasma, supporting compartmental modeling of romifidine distribution and elimination. Unlike the three major terminal metabolites (SHT 2130, STH 2337, ESR 1235) which are pharmacologically inactive [2], the 4-hydroxy metabolite may retain residual α2-agonist activity based on class-level SAR, making its quantitation essential for correlating metabolite exposure with the extended pharmacodynamic duration observed clinically.

Quote Request

Request a Quote for 4-Hydroxy Romifidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.